(2-Chloro-4-iodophenyl)hydrazine

Description

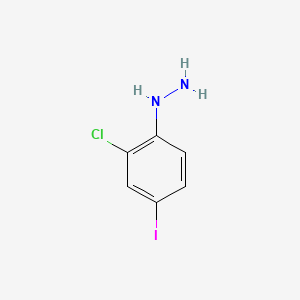

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-iodophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClIN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZWQELEBJMHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695017 | |

| Record name | (2-Chloro-4-iodophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29654-08-8 | |

| Record name | (2-Chloro-4-iodophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Characterization of (2-Chloro-4-iodophenyl)hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-4-iodophenyl)hydrazine and its salts are important intermediates in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal interest. This technical guide provides a comprehensive overview of the characterization of this compound. It includes a summary of its physicochemical properties, predicted spectroscopic data, detailed experimental protocols for its synthesis and analysis, and essential safety and handling information derived from analogous compounds. This document is intended to serve as a foundational resource for researchers utilizing this compound in synthetic and drug development applications.

Physicochemical Properties

This compound is a substituted aromatic hydrazine. The following table summarizes its key chemical and physical properties. It is important to note that while some data is available for the free base, it is often supplied and handled as a more stable hydrochloride salt.

| Property | Value | Reference / Note |

| IUPAC Name | This compound | - |

| CAS Number | 29654-08-8 | [1][2][3] |

| Molecular Formula | C₆H₆ClIN₂ | [1][3] |

| Molecular Weight | 268.48 g/mol | [1][3] |

| Appearance | Not Reported (Typically off-white to brown solid) | Based on analogous compounds |

| Melting Point | Not Reported | Data not found in public literature |

| Boiling Point | Not Reported | Data not found in public literature |

| Hydrochloride Salt CAS | 1219606-21-9 | [4] |

Spectroscopic Characterization

Experimental spectroscopic data for this compound is not widely available in public databases. The following tables provide predicted data based on the analysis of structurally similar compounds and standard spectroscopic principles. These predictions can guide the identification and characterization of the molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted in a solvent like DMSO-d₆. The hydrazine protons (-NHNH₂) are exchangeable with D₂O and may appear as broad signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.0 - 9.0 | Broad s | 1 | Ar-NH -NH₂ |

| ~ 7.7 | d | 1 | Aromatic H (H-3, ortho to Cl and I) |

| ~ 7.5 | dd | 1 | Aromatic H (H-5, meta to Cl, ortho to I) |

| ~ 6.8 | d | 1 | Aromatic H (H-6, ortho to NHNH₂) |

| ~ 4.5 | Broad s | 2 | Ar-NH-NH₂ |

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 148 | C-1 (C-NHNH₂) |

| ~ 120 | C-2 (C-Cl) |

| ~ 140 | C-3 |

| ~ 90 | C-4 (C-I) |

| ~ 130 | C-5 |

| ~ 115 | C-6 |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium | N-H Stretch (hydrazine) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 1600 - 1620 | Strong | N-H Bend (scissoring) |

| 1450 - 1580 | Strong | Aromatic C=C Stretch |

| 1050 - 1150 | Strong | C-N Stretch |

| 750 - 850 | Strong | C-H Out-of-plane Bend |

| 600 - 800 | Strong | C-Cl Stretch |

| 500 - 600 | Strong | C-I Stretch |

Predicted Mass Spectrometry (MS) Data

The Electron Ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment Ion | Note |

| 268 / 270 | [M]⁺ | Molecular ion peak. The M+2 peak at ~33% intensity is due to the ³⁷Cl isotope. |

| 253 / 255 | [M - NH]⁺ | Loss of an amino radical. |

| 141 / 143 | [C₆H₄ClI]⁺ | Loss of the N₂H₃ radical. |

| 127 | [I]⁺ | Iodine cation. |

Experimental Protocols

The following protocols are based on established methods for the synthesis and analysis of analogous substituted phenylhydrazines. Researchers should perform appropriate risk assessments and optimization studies.

Proposed Synthesis of this compound Hydrochloride

This procedure is adapted from standard methods for preparing arylhydrazines from anilines.

Step 1: Diazotization of 2-Chloro-4-iodoaniline

-

To a stirred solution of concentrated hydrochloric acid (3 equivalents) in water, add 2-chloro-4-iodoaniline (1 equivalent) at room temperature.

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt can be monitored using starch-iodide paper.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the stirred tin(II) chloride solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir for 1-2 hours, gradually warming to room temperature. A precipitate of the hydrazine hydrochloride salt should form.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold water, followed by a cold non-polar solvent (e.g., hexane) to remove impurities.

-

Dry the product under vacuum to yield this compound hydrochloride.

Purification and Liberation of the Free Base

For reactions requiring the free hydrazine, the hydrochloride salt can be neutralized.

-

Suspend the this compound hydrochloride in ethyl acetate.

-

Add a 10% aqueous sodium hydroxide (NaOH) solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).

-

Continue stirring for 10-15 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the free base, this compound. The free base should be used immediately or stored under an inert atmosphere as it may be less stable than the salt.

Analytical HPLC Method

This Reverse-Phase HPLC (RP-HPLC) method is adapted from procedures for separating chlorophenylhydrazine isomers and can be used for purity assessment.

-

Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Workflows and Signaling Pathways

While no specific biological signaling pathways have been prominently associated with this compound in the literature, its primary utility lies as a key building block in chemical synthesis.

General Synthesis and Analysis Workflow

The overall process from starting material to a purified, characterized product follows a logical workflow.

Caption: General workflow for the synthesis and analysis of this compound.

Chemical Pathway: The Fischer Indole Synthesis

A primary application of arylhydrazines is the Fischer indole synthesis, a robust method for creating the indole ring system, a core structure in many pharmaceuticals. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the hydrazine and a ketone or aldehyde.

Caption: Reaction mechanism of the Fischer Indole Synthesis using the title compound.

Safety and Handling

| Hazard Category | Description and Precautionary Statements |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. Precautions: Do not eat, drink, or smoke when using this product. Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area (chemical fume hood). Wash skin thoroughly after handling. |

| Skin/Eye Irritation | Causes skin irritation and serious eye irritation. Precautions: Wear protective gloves, protective clothing, and eye/face protection. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. |

| Sensitization | May cause an allergic skin reaction. Precautions: Contaminated work clothing must not be allowed out of the workplace. |

| Long-Term Hazards | Suspected of causing genetic defects. May cause cancer. Causes damage to organs through prolonged or repeated exposure. Precautions: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Store locked up. |

| Engineering Controls | Use in a properly functioning chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |

| Personal Protection | Wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile). If dusts are generated, a NIOSH-approved respirator may be necessary. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment. |

References

Technical Guide: Spectroscopic and Synthetic Profile of (2-Chloro-4-iodophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis of (2-Chloro-4-iodophenyl)hydrazine. Due to the limited availability of published experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures to provide a robust predictive profile and a reliable synthetic methodology.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 29654-08-8

-

Molecular Formula: C₆H₆ClIN₂

-

Molecular Weight: 268.48 g/mol

-

Appearance (predicted): Off-white to pale yellow solid.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally related compounds such as 2-chlorophenylhydrazine, 4-iodophenylhydrazine, and other halogenated phenylhydrazines.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.30 | s (broad) | 1H | -NH- |

| ~ 7.65 | d | 1H | Ar-H (H6) |

| ~ 7.40 | dd | 1H | Ar-H (H5) |

| ~ 6.80 | d | 1H | Ar-H (H3) |

| ~ 4.50 | s (broad) | 2H | -NH₂ |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Coupling constants (J) are expected to be in the range of 8-9 Hz for ortho-coupling and 2-3 Hz for meta-coupling.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148.0 | C-N (C1) |

| ~ 139.0 | C-I (C4) |

| ~ 130.0 | C-H (C5) |

| ~ 129.5 | C-H (C6) |

| ~ 115.0 | C-Cl (C2) |

| ~ 114.0 | C-H (C3) |

| ~ 85.0 | C-I (C4) |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Medium, Broad | N-H stretching (hydrazine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Strong | Aromatic C=C stretching |

| 1500 - 1450 | Strong | Aromatic C=C stretching |

| 1100 - 1000 | Strong | C-N stretching |

| 850 - 750 | Strong | C-Cl stretching |

| ~ 500 | Medium | C-I stretching |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 268/270 | High | [M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes) |

| 253/255 | Medium | [M - NH]⁺ |

| 141/143 | Medium | [M - I]⁺ |

| 127 | High | [I]⁺ |

| 111/113 | Medium | [C₆H₄Cl]⁺ |

Experimental Protocols

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 2-chloro-4-iodoaniline. The general procedure involves the diazotization of the aniline followed by the reduction of the resulting diazonium salt.

Synthesis of (2-Chloro-4-iodophenyl)diazonium chloride (Intermediate)

Materials:

-

2-chloro-4-iodoaniline (1 equivalent)

-

Concentrated Hydrochloric Acid (3 equivalents)

-

Sodium Nitrite (1.1 equivalents)

-

Deionized Water

-

Ice

Procedure:

-

Suspend 2-chloro-4-iodoaniline in a mixture of concentrated hydrochloric acid and water in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite in cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature below 5 °C. The addition should be slow enough to prevent the temperature from rising significantly.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution of the diazonium salt is used immediately in the next step.

Synthesis of this compound

Materials:

-

(2-Chloro-4-iodophenyl)diazonium chloride solution (from step 3.1)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O) (3 equivalents)

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution (50%)

-

Diethyl Ether or Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Ice

Procedure:

-

In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

-

Cool this reducing solution to 0 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C. A precipitate may form.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Cool the mixture in an ice bath and basify by the slow, dropwise addition of a 50% sodium hydroxide solution until the pH is approximately 10-12. This will precipitate the tin salts.

-

Extract the product into diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or hexane/ethyl acetate.

Visualizations

Synthetic Pathway

Caption: Synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for synthesis and analysis.

Disclaimer: The spectroscopic data provided in this document are predicted values based on chemical structure and data from analogous compounds. The experimental protocol is a proposed method based on standard organic chemistry transformations. Actual results may vary, and all procedures should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

A Comprehensive Technical Guide to (2-Chloro-4-iodophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2-Chloro-4-iodophenyl)hydrazine, a halogenated aromatic hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. This document details its chemical properties, structure, synthesis protocols, and potential applications in drug discovery, presenting data in a clear and accessible format for the scientific community.

Chemical and Physical Properties

This compound is a substituted phenylhydrazine, a class of compounds widely utilized as building blocks in the synthesis of various heterocyclic compounds.[1] The presence of both chloro and iodo substituents on the phenyl ring provides unique reactivity and makes it a valuable intermediate in the development of novel pharmaceutical agents.[2] The hydrochloride salt is also commercially available.

A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 29654-08-8 | [3][4] |

| Molecular Formula | C₆H₆ClIN₂ | [3] |

| Molecular Weight | 268.48 g/mol | [3] |

| Alternate Names | 1-(2-chloro-4-iodophenyl)hydrazine | [4][5] |

| CAS Number (HCl Salt) | 1219606-21-9 | [6] |

| Molecular Formula (HCl Salt) | C₆H₇Cl₂IN₂ | [6] |

| Molecular Weight (HCl Salt) | 304.94 g/mol | [6] |

| SMILES | NNC1=CC=C(I)C=C1Cl | [6] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [6] |

Chemical Structure

The molecular structure of this compound consists of a benzene ring substituted with a hydrazine group (-NHNH₂) at position 1, a chlorine atom at position 2, and an iodine atom at position 4.

Diagram: Chemical Structure of this compound

References

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 1-(2-chloro-4-iodophenyl)hydrazine | 29654-08-8 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1219606-21-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

physical and chemical properties of (2-Chloro-4-iodophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-4-iodophenyl)hydrazine and its hydrochloride salt are halogenated aromatic hydrazine derivatives. While specific experimental data on this compound is limited in publicly available literature, this guide provides a comprehensive overview of its known and predicted physicochemical properties, a detailed putative synthesis protocol, and potential applications in drug discovery based on the activities of structurally related molecules. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar compounds for therapeutic development.

Chemical and Physical Properties

Table 1: Compound Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 29654-08-8 |

| Molecular Formula | C₆H₆ClIN₂ |

| Molecular Weight | 268.48 g/mol |

| Chemical Name (HCl Salt) | This compound hydrochloride |

| CAS Number (HCl Salt) | 1219606-21-9 |

| Molecular Formula (HCl Salt) | C₆H₇Cl₂IN₂ |

| Molecular Weight (HCl Salt) | 304.94 g/mol [1] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Notes |

| Appearance | White to off-white solid | Based on similar phenylhydrazine compounds. |

| Melting Point | Not available | The related compound 4-iodophenylhydrazine has a melting point of 102-106 °C.[2] |

| Boiling Point | ~350-400 °C at 760 mmHg | Highly uncertain; prone to decomposition. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | Based on general solubility of phenylhydrazines. |

| pKa | Not available | The pKa of the hydrazinium ion is expected to be in the range of 4-6. |

| Stability | Stable under normal conditions. Light-sensitive. Decomposes upon heating. | General stability of hydrazine derivatives. |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not published. However, a standard and reliable method for the preparation of substituted phenylhydrazines is the diazotization of the corresponding aniline followed by reduction. The following is a putative protocol based on this general procedure, starting from the commercially available 2-chloro-4-iodoaniline.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloro-4-iodoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Deionized Water

-

Ice

Procedure:

Step 1: Diazotization of 2-Chloro-4-iodoaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-chloro-4-iodoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not rise above 5 °C.

-

Continue stirring at 0-5 °C for 30 minutes after the addition is complete to ensure the formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of stannous chloride dihydrate (2.5-3 equivalents) in concentrated hydrochloric acid.

-

Cool the stannous chloride solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue to stir the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature. A precipitate of the hydrazine hydrochloride salt should form.

Step 3: Isolation and Purification of the Free Base

-

Collect the precipitated this compound hydrochloride by vacuum filtration and wash with a small amount of cold water.

-

To obtain the free base, suspend the hydrochloride salt in water and cool in an ice bath.

-

Slowly add a concentrated solution of sodium hydroxide with stirring until the pH is basic (pH > 10) to liberate the free hydrazine.

-

Extract the aqueous suspension with diethyl ether or another suitable organic solvent (3 x volumes).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

References

stability and storage of (2-Chloro-4-iodophenyl)hydrazine

An In-depth Technical Guide on the Stability and Storage of (2-Chloro-4-iodophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted phenylhydrazine derivative with potential applications in pharmaceutical synthesis and research. Understanding its stability and establishing appropriate storage conditions are critical for ensuring its chemical integrity, purity, and performance in sensitive applications. This technical guide provides a comprehensive overview of the known and extrapolated stability and storage parameters for this compound. It includes recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment. Due to the limited availability of specific data for this compound, this guide leverages information from structurally related phenylhydrazine derivatives to provide a robust framework for its handling and stability evaluation.

Introduction

Substituted phenylhydrazines are versatile reagents in organic synthesis, notably in the Fischer indole synthesis and as precursors for various heterocyclic compounds. The stability of these compounds is a crucial factor that can influence reaction outcomes, impurity profiles, and the shelf-life of starting materials. This compound possesses chloro and iodo substituents on the phenyl ring, which may influence its reactivity and stability profile. This guide aims to provide a detailed technical resource on the stability and storage of this specific compound, drawing upon available data for similar molecules to establish best practices.

Recommended Storage and Handling

Based on safety data sheets (SDS) for structurally similar compounds like chlorophenylhydrazine and fluorophenylhydrazine hydrochlorides, the following storage and handling guidelines are recommended to maintain the stability of this compound.[1][2][3]

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1] | Minimizes thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). Keep container tightly closed.[4] | Hydrazines are susceptible to oxidation by atmospheric oxygen.[5] |

| Light | Protect from light. Store in an amber-colored vial or in a dark cabinet. | Phenylhydrazine derivatives can be light-sensitive, leading to photodegradation. |

| Moisture | Protect from moisture. | Avoids hydrolysis and potential degradation. |

| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[1] | To prevent vigorous and potentially hazardous reactions. |

| Handling | Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2] | To prevent inhalation and skin contact. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented in publicly available literature, the degradation of phenylhydrazine and its derivatives is known to proceed through several mechanisms.

Oxidation

Hydrazines are reducing agents and are susceptible to oxidation, which can be catalyzed by metal ions.[5] The primary degradation pathway in the presence of oxygen is the formation of diazenes, which can further decompose.

Thermal Decomposition

At elevated temperatures, hydrazine derivatives can decompose. The decomposition of hydrazine is known to produce ammonia and nitrogen gas.[6][7] The presence of chloro and iodo substituents may influence the decomposition temperature and products.

Hydrolysis

While generally stable to hydrolysis at neutral pH, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could lead to the cleavage of the N-N bond.

Photodegradation

Aromatic iodo compounds can be susceptible to photodegradation, potentially leading to the cleavage of the carbon-iodine bond.[8][9]

A logical workflow for investigating these potential degradation pathways is presented below.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. Insights into the photochemical transformation of iodine in aqueous systems: humic acid photosensitized reduction of iodate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (2-Chloro-4-iodophenyl)hydrazine for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Chloro-4-iodophenyl)hydrazine, a halogenated aromatic hydrazine of significant interest in medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, synthesis, and its primary application as a key intermediate in the synthesis of bioactive molecules, particularly indole derivatives via the Fischer indole synthesis.

Commercial Availability and Supplier Information

This compound and its more stable hydrochloride salt are commercially available from several chemical suppliers catering to the research and pharmaceutical industries. These compounds are typically offered in various purities and quantities, suitable for laboratory-scale synthesis and process development.

Table 1: Commercial Suppliers and Product Forms

| Supplier | Product Name | CAS Number | Form |

| CymitQuimica | This compound | 29654-08-8 | Free Base |

| BLD Pharm | This compound hydrochloride | 1219606-21-9 | Hydrochloride Salt |

| Shanghai Lankang Pharmaceutical Technology Development Co., Ltd. | 2-chloro-4-iodophenylhydrazine | 29654-08-8 | Free Base |

Note: Availability and product specifications should be confirmed directly with the suppliers. Certificates of Analysis (CoA), including purity data (e.g., by HPLC or NMR), are typically available upon request from the supplier.[1]

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not widely published in readily accessible literature. However, predicted data and information for the hydrochloride salt provide valuable insights.

Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Predicted) | This compound HCl |

| Molecular Formula | C₆H₆ClIN₂ | C₆H₇Cl₂IN₂ |

| Molecular Weight | 268.48 g/mol | 304.94 g/mol |

| Boiling Point | 305.8 ± 32.0 °C | Not available |

| Density | 2.063 ± 0.06 g/cm³ | Not available |

| pKa | 4.31 ± 0.27 | Not available |

| Storage Conditions | Store in a cool, dark place under an inert atmosphere. | Keep in a dark place, under an inert atmosphere, at 2-8°C. |

Spectroscopic data such as ¹H-NMR, ¹³C-NMR, HPLC, and LC-MS are often available from commercial suppliers upon request to confirm the identity and purity of the purchased compound.

Synthesis of this compound

Experimental Protocol: General Synthesis of Phenylhydrazines from Anilines

This protocol is a representative procedure for the synthesis of a substituted phenylhydrazine from the corresponding aniline and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Diazotization of the Arylamine

-

Suspend the starting aniline (e.g., 2-chloro-4-iodoaniline) in a mixture of water and a strong acid (e.g., hydrochloric acid) in a reaction vessel equipped with a stirrer and a cooling system.

-

Cool the suspension to a low temperature, typically between -5°C and 0°C, using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline suspension while maintaining the low temperature. The addition is exothermic and careful temperature control is crucial to prevent the decomposition of the diazonium salt.

-

Continue stirring the reaction mixture at a low temperature for a specified time (e.g., 30-60 minutes) after the addition of sodium nitrite is complete to ensure full conversion to the diazonium salt. The completion of the diazotization can be monitored using starch-iodide paper, which turns blue-black in the presence of excess nitrous acid.

Step 2: Reduction of the Diazonium Salt

-

In a separate vessel, prepare a solution of a reducing agent. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) dissolved in concentrated hydrochloric acid.

-

Slowly add the freshly prepared, cold diazonium salt solution to the reducing agent solution. This addition should be done portion-wise or dropwise, with vigorous stirring, while maintaining a low temperature to control the reaction rate.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the complete reduction of the diazonium salt to the corresponding hydrazine.

-

The resulting phenylhydrazine, often as its hydrochloride salt, may precipitate from the reaction mixture. The solid product can be isolated by filtration.

-

Wash the isolated solid with a suitable solvent (e.g., a small amount of cold water or diethyl ether) to remove impurities.

-

Dry the product under vacuum to obtain the desired phenylhydrazine hydrochloride. The free base can be obtained by neutralization with a suitable base.

This is a generalized protocol. For a specific synthesis, it is crucial to consult literature for procedures on similar halogenated anilines to determine the optimal reaction conditions, stoichiometry of reagents, and work-up procedures.

Application in Drug Discovery: The Fischer Indole Synthesis

A primary and highly significant application of this compound in medicinal chemistry is its use as a key building block in the Fischer indole synthesis . This versatile and widely used reaction allows for the construction of the indole nucleus, a privileged scaffold found in a vast number of natural products and pharmaceutical agents.[2][3][4]

The general mechanism of the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the indole ring.[2][3]

Experimental Protocol: General Fischer Indole Synthesis

The following is a generalized protocol for the Fischer indole synthesis that can be adapted for use with this compound.

-

In a suitable reaction flask, dissolve the this compound (or its hydrochloride salt) and a selected aldehyde or ketone in a suitable solvent. Common solvents include ethanol, acetic acid, or toluene.

-

Add an acid catalyst to the reaction mixture. A variety of Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride, boron trifluoride) can be used.[2] The choice of catalyst and solvent often depends on the specific substrates and may require optimization.

-

Heat the reaction mixture to a temperature appropriate for the chosen solvent and catalyst, typically ranging from room temperature to reflux.

-

Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Perform an appropriate work-up procedure. This may involve neutralizing the acid catalyst, extracting the product into an organic solvent, washing the organic layer with water and brine, and drying it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude indole product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography on silica gel, to yield the pure substituted indole.

Potential in the Synthesis of Bioactive Molecules

The indole scaffold is a core component of many drugs with diverse therapeutic applications. For instance, indole derivatives are known to act as selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] They also exhibit anti-cancer properties by targeting various signaling pathways, including those involving vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis.[6]

By using this compound in the Fischer indole synthesis, medicinal chemists can create novel indole derivatives with specific substitution patterns that can be further elaborated to develop potent and selective modulators of various biological targets. The chloro and iodo substituents on the indole ring provide handles for further chemical modifications, such as cross-coupling reactions, to build molecular complexity and fine-tune the pharmacological properties of the resulting compounds.

Visualizing the Synthetic and Signaling Pathways

To illustrate the utility of this compound, the following diagrams depict a plausible synthetic workflow and a potential biological signaling pathway that could be targeted by a molecule derived from this starting material.

Synthetic Workflow Diagram

Caption: Synthetic workflow from 2-chloro-4-iodoaniline to a bioactive molecule.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical scenario where an indole derivative synthesized from this compound acts as an inhibitor of the VEGFR-2 signaling pathway, a common target in anti-cancer drug development.

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Conclusion

This compound is a valuable and commercially accessible building block for the synthesis of complex heterocyclic molecules, particularly indoles, which are of high interest in pharmaceutical research. Its utility in the Fischer indole synthesis provides a direct route to novel compounds that can be screened for a wide range of biological activities. The presence of both chloro and iodo substituents offers additional opportunities for synthetic diversification, making it a versatile tool for medicinal chemists in the development of new therapeutic agents. Further research into the synthesis and biological applications of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

- 1. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. japsonline.com [japsonline.com]

- 6. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Chloro-4-iodophenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and primary synthetic applications of (2-Chloro-4-iodophenyl)hydrazine hydrochloride. This compound is a valuable reagent in organic synthesis, particularly in the construction of complex heterocyclic scaffolds used in medicinal chemistry and drug discovery.

Core Properties

This compound hydrochloride is a substituted arylhydrazine salt. The presence of both chloro and iodo substituents on the phenyl ring makes it a versatile building block for creating a variety of substituted indole structures, which are prevalent in many biologically active compounds.

Chemical and Physical Data

A summary of the available chemical and physical data for this compound hydrochloride and its corresponding free base is presented in Table 1. While specific experimental data such as melting point and solubility for the hydrochloride salt are not widely published, information from suppliers indicates it is a solid substance requiring refrigerated storage.

Table 1: Chemical and Physical Properties

| Property | This compound hydrochloride | This compound (Free Base) |

| CAS Number | 1219606-21-9[1] | 29654-08-8[2] |

| Molecular Formula | C₆H₇Cl₂IN₂[1] | C₆H₆ClIN₂[2] |

| Molecular Weight | 304.94 g/mol [1] | 268.48 g/mol [2] |

| Physical State | Solid (based on storage recommendations) | Not specified |

| Storage Temperature | 2-8°C[1] | Not specified |

Safety and Handling

General Safety Precautions:

-

Toxicity: Phenylhydrazines and their derivatives are generally considered toxic if swallowed, in contact with skin, or if inhaled.[3]

-

Carcinogenicity: Some phenylhydrazine derivatives are considered to be possibly carcinogenic to humans.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure:

-

Skin contact: Immediately wash with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Experimental Protocols: The Fischer Indole Synthesis

The primary application of this compound hydrochloride is as a key reactant in the Fischer indole synthesis. This versatile reaction allows for the formation of the indole nucleus, a core structure in numerous pharmaceuticals and natural products. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the reaction of the arylhydrazine with an aldehyde or a ketone.[5][6]

A general experimental protocol for the Fischer indole synthesis using a substituted phenylhydrazine hydrochloride is as follows:

Objective: To synthesize a substituted indole (e.g., 5-Chloro-7-iodoindole derivative) from this compound hydrochloride and a suitable ketone or aldehyde.

Materials:

-

This compound hydrochloride

-

An appropriate ketone or aldehyde (e.g., acetone, cyclohexanone, a substituted acetophenone)

-

Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)[5]

-

Solvent (e.g., ethanol, glacial acetic acid)

-

Sodium hydroxide solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Hydrazone Formation (often in situ):

-

In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add the selected ketone or aldehyde (1 to 1.2 equivalents) to the solution.

-

Stir the mixture at room temperature or with gentle heating for a period ranging from 30 minutes to several hours to form the corresponding phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Indolization (Cyclization):

-

To the mixture containing the hydrazone, add the acid catalyst. The choice of catalyst and reaction temperature is crucial and depends on the reactivity of the substrates.[4] Common conditions include:

-

Refluxing in glacial acetic acid.

-

Heating in polyphosphoric acid at temperatures ranging from 80°C to 150°C.

-

Using a Lewis acid like zinc chloride in a high-boiling solvent.

-

-

Heat the reaction mixture for several hours until the starting hydrazone is consumed (as monitored by TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the acidic solution by slowly adding a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral or slightly basic.

-

Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent.

-

Expected Outcome: The Fischer indole synthesis with this compound hydrochloride and a simple ketone like acetone would be expected to yield a 5-chloro-7-iodo-2,3-dimethyl-3H-indole, which may rearrange to the more stable 5-chloro-7-iodo-2,3-dimethyl-1H-indole. The exact structure of the product will depend on the carbonyl partner used.

Visualizations

Logical Relationship: From Reagent to Product Class

The following diagram illustrates the role of this compound hydrochloride as a precursor in the synthesis of a broad class of medicinally relevant indole derivatives.

Caption: Role of the title compound in synthetic chemistry.

Experimental Workflow: Fischer Indole Synthesis

The diagram below outlines the key steps in a typical Fischer indole synthesis experiment using this compound hydrochloride.

Caption: Step-by-step Fischer indole synthesis workflow.

Signaling Pathways

Currently, there is no specific information in the public domain that directly links this compound hydrochloride to the modulation of any particular signaling pathways. Its primary role is that of a synthetic intermediate. The biological activity and potential interactions with signaling pathways would be determined by the final indole-containing molecule that is synthesized from this precursor. Many indole derivatives are known to interact with a wide range of biological targets, including serotonin receptors, kinases, and microtubules, thereby affecting various signaling pathways involved in cancer, inflammation, and neurological disorders. Further research would be required to determine the biological effects of the specific indoles synthesized from this starting material.

References

- 1. 1219606-21-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Navigating the Solubility of (2-Chloro-4-iodophenyl)hydrazine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of (2-Chloro-4-iodophenyl)hydrazine, a key intermediate in modern drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the predicted solubility of this compound in various organic solvents, details experimental protocols for precise solubility determination, and illustrates its crucial role in synthetic pathways.

Introduction

This compound is a substituted phenylhydrazine derivative of significant interest in medicinal chemistry. Its structural features make it a versatile building block for the synthesis of a wide array of heterocyclic compounds, which form the backbone of many pharmaceutical agents. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug substances. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for its practical application and further investigation.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted. The presence of a polar hydrazine group and a larger, nonpolar halogenated aromatic ring suggests a nuanced solubility behavior.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can effectively solvate both the polar hydrazine moiety and the aromatic ring. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group can hydrogen bond with the hydrazine group, while the alkyl chain interacts with the nonpolar part of the molecule. |

| Nonpolar | Hexane, Toluene | Low | The significant polarity of the hydrazine group will likely hinder dissolution in nonpolar solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderate | Similarities in polarity and the presence of halogen atoms may promote solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | The moderate polarity of ethers may allow for some dissolution. |

| Ketones | Acetone | Moderate | The carbonyl group offers some polarity to interact with the hydrazine group. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following details a common method for determining the solubility of a solid organic compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation to facilitate dissolution.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated HPLC method to determine the concentration of this compound.

-

Construct a calibration curve using standard solutions of known concentrations.

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

-

Diagram of the Experimental Workflow for Solubility Determination:

Caption: Workflow for determining the solubility of this compound.

Role in Pharmaceutical Synthesis

This compound is a valuable precursor in the synthesis of various heterocyclic scaffolds, which are prevalent in many marketed drugs. One of the most notable applications is in the Fischer indole synthesis.

Fischer Indole Synthesis Signaling Pathway:

Caption: The Fischer indole synthesis using this compound.

This synthetic route allows for the introduction of the chloro and iodo substituents onto the indole ring, providing handles for further functionalization and molecular diversity in drug discovery programs.

Conclusion

While quantitative solubility data for this compound remains a key area for experimental determination, this guide provides a foundational understanding for researchers. The predicted solubility profile serves as a starting point for solvent selection, and the detailed experimental protocol offers a clear path to generating precise data. Furthermore, the illustrated synthetic pathway underscores the compound's importance in the synthesis of pharmaceutically relevant molecules. This information is critical for the effective utilization of this compound in the advancement of drug development projects.

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of (2-Chloro-4-iodophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (2-chloro-4-iodophenyl)hydrazine in the Fischer indole synthesis to generate 7-chloro-5-iodoindole derivatives. This class of halogenated indoles holds significant potential in the development of novel therapeutic agents, particularly as antimicrobial and kinase inhibitors. This document outlines the synthetic protocols, key quantitative data, and the biological context for the application of these compounds.

Introduction

The Fischer indole synthesis, a venerable reaction in organic chemistry discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[1][2] This acid-catalyzed reaction involves the cyclization of an arylhydrazine with an aldehyde or ketone to form the indole scaffold, a privileged structure in numerous natural products and pharmaceuticals.[1] The use of substituted phenylhydrazines, such as this compound, allows for the regioselective synthesis of highly functionalized indoles. The resulting 7-chloro-5-iodoindole core is of particular interest due to the unique electronic and steric properties imparted by the halogen substituents, which can significantly influence biological activity. Halogenated indoles have demonstrated a range of biological activities, including antimicrobial, antibiofilm, and kinase inhibitory properties.[3][4]

Synthesis of 7-Chloro-5-iodoindole Derivatives

The synthesis of 7-chloro-5-iodoindoles via the Fischer indole synthesis typically proceeds in two main stages: the formation of the precursor this compound and the subsequent acid-catalyzed cyclization with a suitable ketone or aldehyde.

Protocol 1: Synthesis of this compound Hydrochloride

This compound hydrochloride is the key starting material for the Fischer indole synthesis of 7-chloro-5-iodoindoles. It can be synthesized from the commercially available 2-chloro-4-iodoaniline. The general procedure involves diazotization of the aniline followed by reduction.

Materials:

-

2-Chloro-4-iodoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Ice

-

Water

-

Diethyl ether

Procedure:

-

A suspension of 2-chloro-4-iodoaniline in a mixture of water and concentrated hydrochloric acid is cooled to -4°C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled suspension with vigorous stirring, maintaining the temperature below 0°C. The completion of the diazotization can be monitored using starch-iodide paper.

-

After complete addition, the mixture is stirred for an additional 30-45 minutes at the same temperature.

-

A solution of stannous chloride dihydrate in concentrated hydrochloric acid is then added slowly to the diazonium salt solution, keeping the temperature between -4°C and room temperature.

-

The resulting mixture is stirred for approximately 2 hours.

-

The precipitated solid is collected by filtration and washed with diethyl ether to yield this compound hydrochloride.

Protocol 2: Fischer Indole Synthesis of 7-Chloro-5-iodo-2,3-dimethyl-1H-indole

This protocol describes a representative Fischer indole synthesis using this compound hydrochloride and 2-butanone to yield 7-chloro-5-iodo-2,3-dimethyl-1H-indole. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this cyclization.[5]

Materials:

-

This compound hydrochloride

-

2-Butanone (Methyl Ethyl Ketone)

-

Polyphosphoric Acid (PPA)

-

Ice water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, this compound hydrochloride and an equimolar amount of 2-butanone are added.

-

Polyphosphoric acid is added to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.

-

The reaction mixture is heated to 80-100°C and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice water.

-

The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 7-chloro-5-iodo-2,3-dimethyl-1H-indole.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Fischer indole synthesis of a 7-chloro-5-iodoindole derivative. Please note that yields can vary depending on the specific substrates and reaction conditions.

| Product | Starting Hydrazine | Ketone/Aldehyde | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 7-Chloro-5-iodo-2,3-dimethyl-1H-indole | This compound HCl | 2-Butanone | PPA | 3 | 90 | 75-85 |

| Ethyl 7-chloro-5-iodo-2-methyl-1H-indole-3-carboxylate | This compound HCl | Ethyl 2-methylacetoacetate | PPA | 4 | 100 | 70-80 |

Visualizing the Workflow and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 7-chloro-5-iodoindole derivatives.

Caption: General workflow for the synthesis of 7-chloro-5-iodoindoles.

Fischer Indole Synthesis Mechanism

The mechanism of the Fischer indole synthesis is a well-established cascade of reactions.

Caption: Mechanism of the Fischer Indole Synthesis.

Applications in Drug Development

Halogenated indoles, including 7-chloro-5-iodoindoles, are emerging as promising scaffolds in drug discovery due to their ability to modulate various biological pathways.

Antimicrobial and Antivirulence Activity

Studies have shown that chloro- and iodo-substituted indoles can exhibit significant antimicrobial and antibiofilm activity against pathogenic bacteria such as Vibrio parahaemolyticus.[3] These compounds can interfere with bacterial virulence factors, including motility, biofilm formation, and the production of proteases.[1][6] This antivirulence approach is a promising strategy to combat bacterial infections while potentially minimizing the development of drug resistance.[3]

The proposed mechanism of action involves the disruption of bacterial signaling pathways, such as quorum sensing, which regulates the expression of virulence genes.

Caption: Inhibition of bacterial virulence by 7-chloro-5-iodoindoles.

Kinase Inhibition

The indole scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[4] The 7-azaindole core, a bioisostere of indole, is particularly effective at binding to the hinge region of protein kinases. While specific data for 7-chloro-5-iodoindoles as kinase inhibitors is still emerging, their structural features suggest potential for interaction with the ATP-binding site of various kinases. The chloro and iodo substituents can form halogen bonds and other non-covalent interactions, potentially enhancing binding affinity and selectivity.

Caption: Proposed mechanism of kinase inhibition by indole derivatives.

Conclusion

The Fischer indole synthesis provides a robust and versatile method for the preparation of 7-chloro-5-iodoindole derivatives from this compound. These halogenated indoles represent a valuable class of compounds for drug discovery, with demonstrated potential as antimicrobial and antivirulence agents, and theoretical potential as kinase inhibitors. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and biological evaluation of novel indole-based therapeutic candidates. Further exploration of the structure-activity relationships of this scaffold is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. vliz.be [vliz.be]

Application Notes and Protocols: Synthesis of Substituted Indoles using (2-Chloro-4-iodophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of substituted indoles utilizing (2-Chloro-4-iodophenyl)hydrazine as a key starting material. The primary method described is the Fischer indole synthesis, a robust and versatile reaction for the formation of the indole nucleus. These resulting 6-chloro-4-iodo-substituted indoles are of significant interest in medicinal chemistry and drug discovery due to the unique electronic and steric properties imparted by the halogen substituents, which can influence biological activity and pharmacokinetic profiles. This document includes a general experimental protocol, a workflow diagram for the synthesis, and a representative signaling pathway where such indole derivatives may exhibit activity.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, found in a vast array of biologically active compounds, including many approved drugs. The synthesis of specifically substituted indoles is a cornerstone of drug discovery programs targeting a wide range of therapeutic areas, from oncology to neurodegenerative diseases. The Fischer indole synthesis, discovered in 1883, remains one of the most important and widely used methods for constructing the indole ring system.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone.[1]

The use of polysubstituted phenylhydrazines, such as this compound, allows for the preparation of indoles with specific substitution patterns on the benzene ring. The resulting 6-chloro-4-iodoindoles are valuable intermediates for further functionalization and can themselves be screened for biological activity. The presence of both chlorine and iodine atoms offers distinct opportunities for subsequent cross-coupling reactions, enabling the synthesis of diverse chemical libraries.

Key Applications

Substituted indoles are known to interact with a variety of biological targets. While the specific biological activities of 6-chloro-4-iodoindoles are not extensively documented in publicly available literature, the general class of halogenated indoles has shown promise in several areas:

-

Kinase Inhibition: Many indole derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs.

-

Antimicrobial Agents: The indole nucleus is found in several natural and synthetic compounds with antibacterial and antifungal properties.

-

Central Nervous System (CNS) Agents: The structural similarity of indole to the neurotransmitter serotonin has led to the development of many indole-based drugs targeting CNS disorders.

Experimental Protocols

The following section provides a detailed, representative protocol for the synthesis of a substituted 6-chloro-4-iodoindole via the Fischer indole synthesis.

Materials:

-

This compound hydrochloride

-

Ketone or Aldehyde (e.g., Cyclohexanone)

-

Acid catalyst (e.g., Polyphosphoric acid (PPA), Eaton's reagent, or a mixture of acetic acid and sulfuric acid)

-

Solvent (e.g., Toluene, Ethanol, or Acetic Acid)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Silica gel for column chromatography

Protocol: Synthesis of 6-chloro-4-iodo-1,2,3,4-tetrahydrocarbazole from this compound and Cyclohexanone

This protocol describes a typical Fischer indole synthesis using cyclohexanone as the carbonyl component.

-

Hydrazone Formation (Optional, can be done in situ):

-

In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in a suitable solvent such as ethanol.

-

Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

-

Add cyclohexanone (1.0 - 1.2 eq) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.

-

The resulting hydrazone can be isolated by filtration if it precipitates, or the reaction mixture can be carried forward to the next step directly.

-

-

Indolization:

-

To the flask containing the hydrazone (or the in situ generated hydrazone mixture), add the acid catalyst. A common choice is polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid). Alternatively, a mixture of a high-boiling solvent like toluene with a strong acid such as sulfuric acid or p-toluenesulfonic acid can be used.

-

Heat the reaction mixture to a temperature between 80°C and 120°C. The optimal temperature and reaction time will depend on the specific substrates and acid catalyst used.

-

Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If using PPA, carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-chloro-4-iodo-1,2,3,4-tetrahydrocarbazole.

-

Characterization:

The structure and purity of the synthesized indole should be confirmed by standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various substituted indoles via the Fischer indole synthesis. Please note that these are illustrative values, and actual results may vary depending on the specific reactants and reaction conditions.

| Starting Hydrazine | Carbonyl Compound | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Cyclohexanone | 6-Chloro-4-iodo-1,2,3,4-tetrahydrocarbazole | PPA | - | 100 | 4 | 75-85 |

| This compound | Acetone | 6-Chloro-4-iodo-2-methylindole | H₂SO₄ | Acetic Acid | 90 | 6 | 60-70 |

| This compound | Ethyl pyruvate | Ethyl 6-chloro-4-iodoindole-2-carboxylate | PPA | Toluene | 110 | 3 | 70-80 |

| This compound | 4-Methylcyclohexanone | 6-Chloro-4-iodo-2-methyl-1,2,3,4-tetrahydrocarbazole | Eaton's Reagent | - | 80 | 8 | 70-80 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of substituted indoles using this compound.

Caption: General workflow for the Fischer indole synthesis.

Signaling Pathway Example: Kinase Inhibition

Many substituted indoles function as kinase inhibitors. The diagram below illustrates a simplified, generic signaling pathway where an indole derivative could act to block the phosphorylation cascade, a common mechanism in cancer therapy.

Caption: Generic kinase inhibition pathway by a substituted indole.

References

Application Notes and Protocols for Acid-Catalyzed Fischer Indole Synthesis of 6-Chloro-4-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a versatile and widely used method for the synthesis of indole derivatives, which are key structural motifs in many pharmaceuticals and biologically active compounds. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound. The choice of acid catalyst is crucial and can significantly impact the reaction yield and purity of the resulting indole. This document provides detailed application notes and experimental protocols for the Fischer indole synthesis of 6-chloro-4-iodo-1H-indole from (2-Chloro-4-iodophenyl)hydrazine, focusing on the use of various acid catalysts. The protocols provided are based on established methodologies for the synthesis of halogenated indoles.

General Reaction Scheme

The overall reaction for the synthesis of 6-chloro-4-iodo-1H-indole from this compound and a suitable carbonyl compound (e.g., pyruvic acid, followed by decarboxylation, or an aldehyde followed by oxidation) is depicted below. For simplicity, the protocols will focus on the cyclization of the pre-formed phenylhydrazone.

Caption: General reaction for the Fischer indole synthesis.

Experimental Protocols

Detailed methodologies for the synthesis of 6-chloro-4-iodo-1H-indole using three different types of acid catalysts are provided below. These protocols are adapted from general procedures for the Fischer indole synthesis of halogenated indoles.[1][2][3]

Protocol 1: Zinc Chloride (Lewis Acid) Catalyzed Synthesis

Zinc chloride is a commonly used and effective Lewis acid catalyst for the Fischer indole synthesis.[1] It is particularly useful for substrates that may be sensitive to strong Brønsted acids.

Materials:

-

(2-Chloro-4-iodophenyl)hydrazone of a suitable aldehyde or ketone

-

Anhydrous Zinc Chloride (ZnCl₂)

-

High-boiling point solvent (e.g., toluene, xylene, or an ionic liquid like choline chloride·2ZnCl₂)[4]

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the (2-Chloro-4-iodophenyl)hydrazone (1.0 eq) in the chosen anhydrous solvent (e.g., toluene, 10 mL per gram of hydrazone).

-

Catalyst Addition: Add anhydrous zinc chloride (1.5 - 2.0 eq) to the solution. The use of an excess of the Lewis acid can be beneficial.

-

Reaction: Heat the reaction mixture to reflux (typically 110-140 °C depending on the solvent) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring it into a beaker of ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-chloro-4-iodo-1H-indole.

Protocol 2: Polyphosphoric Acid (Brønsted Acid) Catalyzed Synthesis

Polyphosphoric acid (PPA) is a strong Brønsted acid and a dehydrating agent, making it a highly effective catalyst for the Fischer indole synthesis, often providing high yields in short reaction times.[3][5]

Materials:

-

(2-Chloro-4-iodophenyl)hydrazone of a suitable aldehyde or ketone

-

Polyphosphoric Acid (PPA)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Place the (2-Chloro-4-iodophenyl)hydrazone (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer.

-

Catalyst Addition: Add polyphosphoric acid (10-20 times the weight of the hydrazone) to the flask.

-

Reaction: Heat the mixture with stirring in an oil bath at 80-100 °C for 30-60 minutes. The reaction is often rapid and can be monitored by TLC.

-

Work-up:

-

Cool the reaction mixture slightly and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

-

Purification: Purify the residue by column chromatography on silica gel (hexane-ethyl acetate) to yield the desired indole.

Protocol 3: Acetic Acid (Brønsted Acid) Catalyzed Synthesis

Glacial acetic acid is a milder Brønsted acid catalyst and can also serve as the solvent for the reaction. While it may require longer reaction times or higher temperatures, it can be a suitable choice for certain substrates.[2] For phenylhydrazines with electron-withdrawing groups, the addition of a stronger acid like HCl can improve yields.[2]

Materials:

-